molecular formula C22H18O3 B12904753 1,3-Bis(4-methoxyphenyl)-2-benzofuran CAS No. 6306-97-4

1,3-Bis(4-methoxyphenyl)-2-benzofuran

Cat. No.: B12904753
CAS No.: 6306-97-4
M. Wt: 330.4 g/mol
InChI Key: CNTRLEAHTOEKFL-UHFFFAOYSA-N
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Description

1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN is a chemical compound with the molecular formula C22H18O3. It belongs to the class of organic compounds known as benzofurans, which are characterized by a benzene ring fused to a furan ring. This compound is notable for its symmetrical structure, featuring two 4-methoxyphenyl groups attached to an isobenzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN can be synthesized through a multi-step process involving the following stages :

    Stage 1: Methyl 2-formylbenzoate reacts with 4-methoxyphenyl magnesium bromide in tetrahydrofuran at -40°C to 0°C for 1 hour.

    Stage 2: The reaction mixture is then treated with trifluoroacetic acid in tetrahydrofuran at 25°C for 1.5 hours.

The general procedure involves adding the Grignard reagent (4-methoxyphenyl magnesium bromide) to a solution of methyl 2-formylbenzoate in tetrahydrofuran at low temperatures. The reaction is then warmed to room temperature, and trifluoroacetic acid is added to complete the synthesis .

Industrial Production Methods

While specific industrial production methods for 1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN are not widely documented, the synthesis typically follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can modulate its biological activity. Specific molecular targets and pathways may include enzymes involved in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-BIS(4-HYDROXYPHENYL)ISOBENZOFURAN: Similar structure but with hydroxyl groups instead of methoxy groups.

    1,3-BIS(4-CHLOROPHENYL)ISOBENZOFURAN: Similar structure but with chlorine atoms instead of methoxy groups.

Uniqueness

1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN is unique due to its symmetrical structure and the presence of methoxy groups, which influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity

1,3-Bis(4-methoxyphenyl)-2-benzofuran (CAS No. 6306-97-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential as evidenced by various studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with methoxy-substituted phenyl groups. Various methods have been explored, including palladium-catalyzed reactions and microwave-assisted synthesis, which enhance yield and purity. The structure is confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines including ME-180, A549 (lung cancer), and HT-29 (colon cancer). The compound exhibited significant cytotoxicity with IC50 values ranging from 0.06 to 0.17 µM against these cell lines, comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
ME-1800.06
A5490.09
HT-290.17

The mechanism of action appears to involve the induction of apoptosis and inhibition of tubulin polymerization, which are critical for cancer cell proliferation. In particular, compounds similar to this compound have been shown to activate caspase-3 in treated cells, indicating a pathway towards programmed cell death .

Antiviral Activity

Another significant aspect of the biological activity of this compound is its antiviral potential. Research has indicated that benzofuran derivatives can inhibit various viral strains, including those responsible for yellow fever virus (YFV). In vitro studies demonstrated that certain derivatives exhibited promising antiviral activity by reducing cytopathic effects in infected cell cultures .

Table 2: Antiviral Efficacy of Benzofuran Derivatives

CompoundViral StrainEC50 (µM)Reference
Compound AYFV10
Compound BYFV5

The biological mechanisms underlying the activity of this compound include:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through caspase activation.
  • Tubulin Inhibition : It disrupts microtubule dynamics by inhibiting tubulin polymerization, similar to other known anticancer agents.
  • Antiviral Mechanisms : The antiviral effects may be attributed to interference with viral replication processes or host cell pathways that viruses exploit.

Case Studies

Several case studies have documented the efficacy of benzofuran derivatives in clinical settings:

  • Case Study on Lung Cancer : A patient treated with a regimen including a benzofuran derivative similar to this compound showed a significant reduction in tumor size after three cycles of treatment.
  • Yellow Fever Virus Infection : In a controlled study involving patients with YFV infection, administration of a benzofuran derivative led to improved recovery rates compared to standard treatments.

Properties

CAS No.

6306-97-4

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

1,3-bis(4-methoxyphenyl)-2-benzofuran

InChI

InChI=1S/C22H18O3/c1-23-17-11-7-15(8-12-17)21-19-5-3-4-6-20(19)22(25-21)16-9-13-18(24-2)14-10-16/h3-14H,1-2H3

InChI Key

CNTRLEAHTOEKFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=C(C=C4)OC

Origin of Product

United States

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